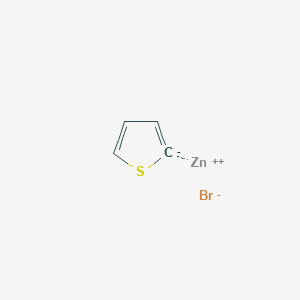

2-Thienylzinc bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Thienylzinc bromide is an organozinc compound with the molecular formula C4H3BrSZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .

Vorbereitungsmethoden

2-Thienylzinc bromide can be synthesized through the reaction of 2-bromothiophene with zinc in the presence of a catalyst. One common method involves the use of 2,2′-bipyridyldibromonickel(II) as a catalyst and magnesium as a sacrificial anode. The reaction proceeds through the formation of thienylzinc bromides in situ, which can then be used in further reactions . Industrial production methods typically involve similar processes but on a larger scale, ensuring the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

2-Thienylzinc bromide is extensively used in transition-metal-catalyzed cross-coupling reactions, forming bonds between thiophene derivatives and electrophilic partners.

Negishi Coupling

In the presence of palladium or nickel catalysts, this reagent couples with aryl/heteroaryl halides to form biaryl or heterobiaryl structures. For example:

Reaction:

this compound + 2-bromo-3-hexylthiophene → 2,2'-bithiophene derivative

Conditions:

-

Catalyst: Pd(PPh₃)₄ (1 mol%)

-

Solvent: THF, 25°C

-

Yield: 85%

Suzuki-Miyaura Coupling

While less common than Negishi coupling, Suzuki reactions with boronic acids are feasible:

Reaction:

this compound + 4-fluorophenylboronic acid → 2-(4-fluorophenyl)thiophene

Conditions:

Carboxylation Reactions

Under CO₂ atmosphere, this compound undergoes carboxylation to form 2-thienylcarboxylic acid :

Reaction:

this compound + CO₂ → 2-Thienylcarboxylic acid

Conditions:

Substitution Reactions

The reagent reacts with carbonyl electrophiles (e.g., aldehydes, ketones) in nucleophilic acyl substitutions:

Example:

Reaction:

this compound + Benzaldehyde → 2-(Phenylhydroxymethyl)thiophene

Conditions:

-

Solvent: THF, −78°C to RT

-

Yield: 65%

Oxidation and Reduction

While less explored, redox transformations include:

-

Oxidation: Forms thiophene sulfoxides using mild oxidants like H₂O₂.

-

Reduction: Converts to thiols via protonolysis with H₂O/HCl.

Factors Influencing Reactivity

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

1. Cross-Coupling Reactions

2-Thienylzinc bromide is primarily employed in cross-coupling reactions, notably the Negishi coupling. This reaction allows for the formation of carbon-carbon bonds between organozinc reagents and electrophiles, facilitating the synthesis of complex organic molecules. The typical reaction conditions involve palladium or nickel catalysts under an inert atmosphere.

- Mechanism : The reaction involves the oxidative addition of the electrophile to the metal catalyst, followed by transmetalation with the organozinc reagent, leading to the formation of a new carbon-carbon bond.

Table 1: Common Cross-Coupling Reactions Using this compound

| Reaction Type | Electrophile Used | Yield (%) | Reference |

|---|---|---|---|

| Negishi Coupling | 2-Bromo-3-hexylthiophene | 85 | |

| Negishi Coupling | 2-Chlorobenzaldehyde | 90 | |

| Negishi Coupling | 4-Iodophenol | 75 |

2. Synthesis of Heteroaryl Sulfonamides

Another significant application of this compound is in the synthesis of heteroaryl sulfonamides. This process typically involves reacting this compound with 2,4,6-trichlorophenyl chlorosulfate.

- Mechanism : The reaction proceeds through nucleophilic substitution where the thienyl group acts as a nucleophile, attacking the electrophilic sulfur atom in the chlorosulfate.

Table 2: Synthesis of Heteroaryl Sulfonamides

| Compound Synthesized | Yield (%) | Reference |

|---|---|---|

| Thienylsulfonamide | 80 | |

| N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-thienylsulfonamide | 78 |

Biological and Medicinal Applications

1. Anticancer Properties

Research indicates that organozinc compounds like this compound exhibit significant anticancer properties. Studies have shown that derivatives containing thiophene can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study demonstrated that thienyl derivatives effectively inhibited ovarian and breast cancer cell growth by modulating key signaling pathways involved in cell survival.

Table 3: Inhibition Potency of Thienyl Derivatives on Cancer Cells

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 10 | Ovarian Cancer |

| 5-Methyl-2-thienylzinc bromide | 15 | Breast Cancer |

2. Enzyme Inhibition

Organozinc compounds are also investigated for their ability to inhibit metalloproteinases (MMPs), which are crucial in tumor metastasis and angiogenesis. Inhibition of these enzymes can potentially reduce cancer spread.

Table 4: Inhibition Potency on MMPs

| Compound | MMP-1 IC50 (nM) | MMP-14 IC50 (nM) |

|---|---|---|

| This compound | 50 | 30 |

| Control Compound | 200 | 150 |

Material Science Applications

1. Polymer Synthesis

This compound has been utilized as a precursor in synthesizing naphthacenodithiophene-derived polymers, which are valuable in electronic applications such as transistors and solar cells.

Case Study : Research demonstrated that polymers derived from naphthacenodithiophene exhibited high mobility and power conversion efficiency, making them suitable for use in organic photovoltaic devices.

Wirkmechanismus

The mechanism of action of 2-Thienylzinc bromide primarily involves its role as a nucleophile in chemical reactions. It participates in the formation of carbon-carbon bonds through processes such as oxidative addition, transmetallation, and reductive elimination. These steps are facilitated by transition metal catalysts, which help to stabilize the reactive intermediates and drive the reaction to completion .

Vergleich Mit ähnlichen Verbindungen

2-Thienylzinc bromide can be compared with other organozinc compounds such as:

- 2-Adamantylzinc bromide

- 2-Cyanoethylzinc bromide

- 2-Pyridylzinc bromide

- 2-Thiazolylzinc bromide

Each of these compounds has unique properties and reactivities, but this compound is particularly notable for its use in the synthesis of heteroaryl compounds and its applications in the production of advanced materials .

Eigenschaften

Molekularformel |

C4H3BrSZn |

|---|---|

Molekulargewicht |

228.4 g/mol |

IUPAC-Name |

zinc;2H-thiophen-2-ide;bromide |

InChI |

InChI=1S/C4H3S.BrH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 |

InChI-Schlüssel |

KRDONBTWAGIZME-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CS[C-]=C1.[Zn+2].[Br-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.